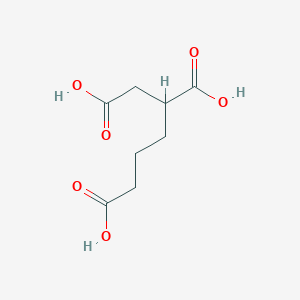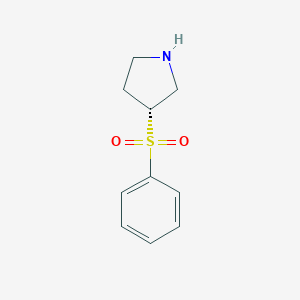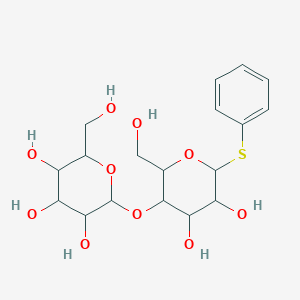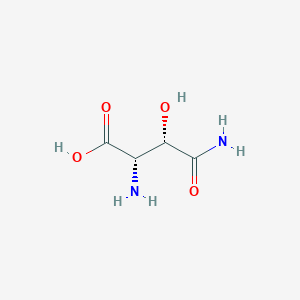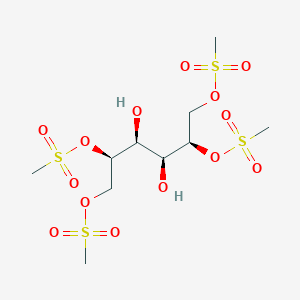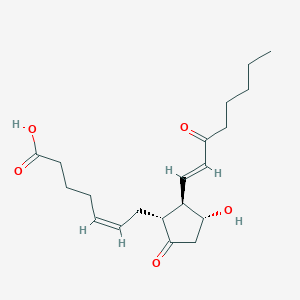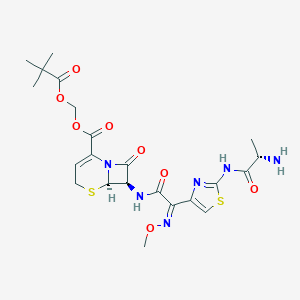
Ceftizoxima alapivoxil
Descripción general
Descripción
Ceftizoxime alapivoxil is a third-generation cephalosporin antibacterial ester prodrug. It is designed to be an oral prodrug of ceftizoxime, which is a semisynthetic cephalosporin antibiotic. Ceftizoxime alapivoxil is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria .
Aplicaciones Científicas De Investigación
Ceftizoxime alapivoxil has a wide range of scientific research applications, including:
Chemistry: It is used in the study of cephalosporin antibiotics and their derivatives, helping researchers understand the structure-activity relationship and develop new antibiotics.
Biology: The compound is used to study bacterial resistance mechanisms and the effectiveness of cephalosporin antibiotics against various bacterial strains.
Medicine: Ceftizoxime alapivoxil is used in the treatment of bacterial infections, including lower respiratory tract infections, urinary tract infections, and gonorrhea.
Safety and Hazards
Mecanismo De Acción
Ceftizoxime alapivoxil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. This leads to cell lysis and death of the bacteria . The compound is highly resistant to beta-lactamases, which are enzymes produced by bacteria to inactivate beta-lactam antibiotics .
Análisis Bioquímico
Biochemical Properties
Ceftizoxime alapivoxil is a prodrug of ceftizoxime . It is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens . It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae, and Klebsiella pneumoniae .
Cellular Effects
Ceftizoxime alapivoxil, by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibits the third and last stage of bacterial cell wall synthesis . This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Molecular Mechanism
The molecular mechanism of action of Ceftizoxime alapivoxil involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .
Temporal Effects in Laboratory Settings
The mean peak plasma concentration and area under the plasma concentration-time curve (AUC) of ceftizoxime appear to increase linearly with dose . Multiple-dose studies reveal no drug accumulation .
Métodos De Preparación
The synthesis of ceftizoxime alapivoxil involves several steps. The preparation method effectively solves the problems associated with existing active ester synthesis methods, such as high cost, poor quality, and low efficiency. The preparation method includes the following steps :
Preparation of Active Ester: (Z)-2-(2-aminothiazole-4-yl)-2-methoxyiminoacetic acid and a hydroxyl compound are prepared into an active ester.
Condensation Reaction: The active ester undergoes a condensation reaction with 7-amino-3-nor-3-cephem-4-carboxylic acid (7-ANCA) to produce (6R,7R)-7-[(2-amino-4-thiazolyl)-methoxyimino]acetamido-8-oxo-[4.2.0]oct-2-ene-2-carboxylic acid.
Reaction with Halogenated Methyl Trimethylacetate: The resulting compound reacts with halogenated methyl trimethylacetate in the presence of an organic solvent to produce a ceftizoxime ester.
Condensation with Amino Acids: The ceftizoxime ester undergoes a condensation reaction with amino acids.
Removal of Protective Groups: One or more protective groups are removed to obtain the desired compound.
This method is simple, stable, reliable, and suitable for industrial production, offering great economic and social benefits .
Análisis De Reacciones Químicas
Ceftizoxime alapivoxil undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Ceftizoxime alapivoxil is unique among cephalosporin antibiotics due to its stability and broad-spectrum antibacterial activity. Similar compounds include:
Ceftizoxime: The active form of ceftizoxime alapivoxil, used for parenteral administration.
Cefotaxime: Another third-generation cephalosporin with similar properties but susceptible to metabolism.
Cefuroxime: A second-generation cephalosporin with a different spectrum of activity.
Ceftizoxime alapivoxil stands out due to its oral bioavailability, stability, and effectiveness against a wide range of bacterial infections .
Propiedades
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O8S2/c1-10(23)15(29)26-21-24-11(8-38-21)13(27-34-5)16(30)25-14-17(31)28-12(6-7-37-18(14)28)19(32)35-9-36-20(33)22(2,3)4/h6,8,10,14,18H,7,9,23H2,1-5H3,(H,25,30)(H,24,26,29)/b27-13-/t10-,14+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPANQNVVCPHQR-IVVGYLHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=NC(=CS1)/C(=N/OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135821-54-4 | |
| Record name | Ceftizoxime alapivoxil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135821544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFTIZOXIME ALAPIVOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MM3320LJN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)

